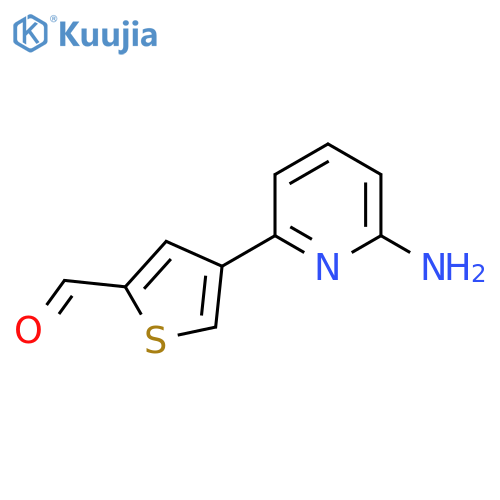

Cas no 1824081-96-0 (4-(6-Aminopyridin-2-yl)thiophene-2-carbaldehyde)

4-(6-Aminopyridin-2-yl)thiophene-2-carbaldehyde 化学的及び物理的性質

名前と識別子

-

- EN300-634317

- 1824081-96-0

- 4-(6-AMINOPYRIDIN-2-YL)THIOPHENE-2-CARBALDEHYDE

- 2-Thiophenecarboxaldehyde, 4-(6-amino-2-pyridinyl)-

- 4-(6-Aminopyridin-2-yl)thiophene-2-carbaldehyde

-

- インチ: 1S/C10H8N2OS/c11-10-3-1-2-9(12-10)7-4-8(5-13)14-6-7/h1-6H,(H2,11,12)

- InChIKey: QCSDLYGUBIEJKD-UHFFFAOYSA-N

- ほほえんだ: S1C(C=O)=CC(=C1)C1C=CC=C(N)N=1

計算された属性

- せいみつぶんしりょう: 204.03573406g/mol

- どういたいしつりょう: 204.03573406g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 14

- 回転可能化学結合数: 2

- 複雑さ: 212

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.6

- トポロジー分子極性表面積: 84.2Ų

じっけんとくせい

- 密度みつど: 1.349±0.06 g/cm3(Predicted)

- ふってん: 404.0±45.0 °C(Predicted)

- 酸性度係数(pKa): 5.60±0.29(Predicted)

4-(6-Aminopyridin-2-yl)thiophene-2-carbaldehyde 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-634317-1.0g |

4-(6-aminopyridin-2-yl)thiophene-2-carbaldehyde |

1824081-96-0 | 1g |

$0.0 | 2023-06-07 |

4-(6-Aminopyridin-2-yl)thiophene-2-carbaldehyde 関連文献

-

Mingguang Ren,Qingyu Xu,Shoujuan Wang,Lu Liu,Fangong Kong Chem. Commun., 2020,56, 13351-13354

-

Aixin Song,Jinglin Shen,Han Zhang,Zhaohua Song RSC Adv., 2015,5, 75589-75599

-

Yijun Zheng,Mitchell Kim Liong Han,Bin Li Mater. Horiz., 2020,7, 111-116

-

Z. C. Kennedy,J. F. Christ,K. A. Evans,B. W. Arey,L. E. Sweet,M. G. Warner,R. L. Erikson,C. A. Barrett Nanoscale, 2017,9, 5458-5466

-

Hans Raj Bhat,Prashant Gahtori,Surajit Kumar Ghosh,Kabita Gogoi,Anil Prakash,Ramendra K. Singh New J. Chem., 2013,37, 2654-2662

-

A. J. S. McIntosh,T. Welton,L. C. Branco Phys. Chem. Chem. Phys., 2018,20, 206-213

-

Krister Larsson,Lars Öhrström CrystEngComm, 2003,5, 222-225

-

Yi-Fei Sun,Yi-Yang Wu,Ya-Qian Zhang,Jian-Hui Li,Yu Luo,Yi-Xiang Shi,Bin Hua,Jing-Li Luo Chem. Commun., 2016,52, 13687-13690

-

Reynaldo Villalonga Chem. Commun., 2020,56, 9974-9977

4-(6-Aminopyridin-2-yl)thiophene-2-carbaldehydeに関する追加情報

Introduction to 4-(6-Aminopyridin-2-yl)thiophene-2-carbaldehyde (CAS No. 1824081-96-0)

4-(6-Aminopyridin-2-yl)thiophene-2-carbaldehyde is a significant compound in the realm of pharmaceutical chemistry, characterized by its unique structural and functional properties. This molecule, identified by the CAS number 1824081-96-0, has garnered considerable attention due to its potential applications in drug discovery and medicinal chemistry. The compound belongs to the class of heterocyclic aldehydes, which are widely recognized for their role in synthesizing biologically active molecules. The presence of both thiophene and aminopyridine moieties in its structure endows it with distinct reactivity and binding capabilities, making it a valuable scaffold for further chemical modifications.

The thiophene ring, a five-membered aromatic heterocycle containing sulfur, is known for its stability and ability to participate in various chemical reactions. This feature, combined with the electron-withdrawing nature of the aldehyde group at the 2-position of the thiophene ring, enhances the compound's utility as a building block in organic synthesis. The 6-amino group attached to the pyridine ring introduces further versatility, allowing for nucleophilic substitution reactions and the possibility of forming hydrogen bonds, which are crucial for molecular recognition processes.

Recent advancements in pharmaceutical research have highlighted the importance of 4-(6-Aminopyridin-2-yl)thiophene-2-carbaldehyde in developing novel therapeutic agents. Its structural motif is reminiscent of several bioactive compounds that have shown promise in preclinical studies. For instance, derivatives of thiophene and aminopyridine have been explored for their antimicrobial, anti-inflammatory, and anticancer properties. The aldehyde functionality provides a reactive site for further derivatization, enabling chemists to tailor the compound's properties to specific biological targets.

In the context of drug design, the aminopyridine moiety is particularly noteworthy. Aminopyridines are frequently incorporated into pharmacophores due to their ability to form stable interactions with biological targets such as enzymes and receptors. The nitrogen atoms in aminopyridines can engage in hydrogen bonding or coordinate with metal ions, depending on the environment. This adaptability makes them indispensable in medicinal chemistry for creating high-affinity ligands. When combined with the thiophene ring, which can contribute to hydrophobic interactions and π-stacking effects, 4-(6-Aminopyridin-2-yl)thiophene-2-carbaldehyde emerges as a versatile intermediate for constructing complex molecules.

The synthesis of 4-(6-Aminopyridin-2-yl)thiophene-2-carbaldehyde involves multi-step organic transformations that highlight modern synthetic methodologies. One common approach includes the condensation of 2-thienal with 6-aminoquinoline derivatives under appropriate conditions. This reaction typically proceeds via nucleophilic addition followed by dehydration, yielding the desired product in good yields. Alternative synthetic routes may involve palladium-catalyzed cross-coupling reactions or transition-metal-mediated transformations, which offer precision and efficiency in constructing complex molecular architectures.

The compound's reactivity also makes it a valuable tool for exploring new chemical space. The aldehyde group can undergo various transformations, including reduction to an alcohol, condensation with hydrazines or phenols to form Schiff bases, or Michael addition reactions with nucleophiles. These reactions allow for the creation of diverse derivatives with tailored properties, enabling researchers to optimize biological activity and pharmacokinetic profiles. For example, Schiff base derivatives have been extensively studied for their potential applications in coordination chemistry and catalysis.

Recent studies have demonstrated the utility of 4-(6-Aminopyridin-2-yl)thiophene-2-carbaldehyde in developing small-molecule inhibitors targeting specific enzymes involved in disease pathways. One notable area of research is its application in creating inhibitors for kinases, which are overexpressed in many cancers and inflammatory diseases. The combination of thiophene and aminopyridine moieties provides a scaffold that can mimic natural substrates or bind allosterically to kinase active sites. Preliminary computational studies suggest that derivatives of this compound may exhibit high selectivity and potency against target enzymes.

Another emerging field where 4-(6-Aminopyridin-2-yl)thiophene-2-carbaldehyde shows promise is in photodynamic therapy (PDT). The presence of an aldehyde group allows for easy conjugation with photosensitizers, enabling the design of photoactive molecules that can generate reactive oxygen species upon irradiation. These species can selectively damage cancer cells while minimizing harm to healthy tissues. Research is ongoing to optimize such systems for clinical applications, with 4-(6-Aminopyridin-2-yl)thiophene-2-carbaldehyde serving as a key intermediate in these efforts.

The compound's role extends beyond drug discovery into materials science and agrochemicals. Its structural features make it suitable for designing functional materials such as organic semiconductors or luminescent probes used in biochemical assays. Additionally, modifications based on this scaffold could lead to novel agrochemicals with enhanced efficacy against pests while maintaining environmental safety.

In conclusion,4-(6-Aminopyridin-2-yl)thiophene-2-carbaldehyde (CAS No. 1824081-96-0) is a multifaceted compound with significant potential across multiple scientific disciplines. Its unique structural features enable diverse chemical modifications and biological applications, making it a valuable asset in pharmaceutical research and development. As synthetic methodologies continue to evolve and our understanding of biological systems deepens,4-(6-Aminopyridin-2-yl)thiophene-2-carbaldehyde is poised to play an increasingly important role in shaping future therapies and materials.

1824081-96-0 (4-(6-Aminopyridin-2-yl)thiophene-2-carbaldehyde) 関連製品

- 21539-55-9(Methyl 3-(tert-butylamino)propanoate)

- 2680536-37-0(tert-butyl 1-({[(tert-butoxy)carbonyl]amino}methyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate)

- 1323535-82-5(1-(2H-1,3-benzodioxole-5-carbonyl)-4-(4-methyl-1,3-thiazol-2-yl)methylpiperazine hydrochloride)

- 2361782-82-1(tert-butyl 4-{N-ethyl-4-[(prop-2-enamido)methyl]benzamido}azepane-1-carboxylate)

- 21322-93-0(3-(fluorosulfonyl)-4-methylbenzoic acid)

- 1805441-80-8(3-(Difluoromethyl)-2-methoxy-6-methyl-4-(trifluoromethyl)pyridine)

- 2172216-62-3(1-6-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4,4-dimethylhexanamidocyclopropane-1-carboxylic acid)

- 2169219-70-7(1-(2,3-dihydro-1,4-benzodioxin-2-yl)-2,2,2-trifluoroethan-1-ol)

- 2171706-58-2(3-(2-cyano-2-methylethyl)(ethyl)carbamoyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoic acid)

- 1909309-11-0(3-(2,2-difluoroethyl)-3-phenylazetidine hydrochloride)